molecular formula C5H6I2N2 B174330 4,5-diiodo-1,2-dimethyl-1H-imidazole CAS No. 13369-82-9

4,5-diiodo-1,2-dimethyl-1H-imidazole

Cat. No.: B174330
CAS No.: 13369-82-9
M. Wt: 347.92 g/mol
InChI Key: CWINQZIAZVITSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diiodo-1,2-dimethyl-1H-imidazole is a heterocyclic compound with the molecular formula C5H6I2N2. This compound is characterized by the presence of two iodine atoms at the 4 and 5 positions and two methyl groups at the 1 and 2 positions on the imidazole ring. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diiodo-1,2-dimethyl-1H-imidazole typically involves the iodination of 1,2-dimethylimidazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where iodine atoms are introduced at the 4 and 5 positions of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diiodo-1,2-dimethyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4,5-Diiodo-1,2-dimethyl-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,5-diiodo-1,2-dimethyl-1H-imidazole involves its interaction with specific molecular targets. The iodine atoms in the compound can participate in halogen bonding, which can influence its binding affinity to biological targets. The compound may also interact with enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 4,5-Diiodo-1-methyl-1H-imidazole
  • 2,4-Diiodo-1-methyl-1H-imidazole
  • 2,4,5-Triiodo-1-methylimidazole

Comparison: 4,5-Diiodo-1,2-dimethyl-1H-imidazole is unique due to the presence of two methyl groups at the 1 and 2 positions, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

4,5-diiodo-1,2-dimethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6I2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWINQZIAZVITSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394116
Record name 4,5-diiodo-1,2-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13369-82-9
Record name 4,5-diiodo-1,2-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.